3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N'-[(Z)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE
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Overview
Description
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(3-methyl-2-thienyl)methylene]propanohydrazide is a complex organic compound that features a pyrazole ring and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(3-methyl-2-thienyl)methylene]propanohydrazide typically involves the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbohydrazide with 3-methyl-2-thiophene carboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(3-methyl-2-thienyl)methylene]propanohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
- 4-(4-((5-(4,5-dimethyl-2-nitrophenyl)-2-furanyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoic acid
Uniqueness
What sets 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N’-[(3-methyl-2-thienyl)methylene]propanohydrazide apart is its unique combination of a pyrazole ring and a thienyl group. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H16N4O2S |
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Molecular Weight |
292.36g/mol |
IUPAC Name |
3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(Z)-(3-methylthiophen-2-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C13H16N4O2S/c1-8-5-6-20-11(8)7-14-16-12(18)4-3-10-9(2)15-17-13(10)19/h5-7,10H,3-4H2,1-2H3,(H,16,18)(H,17,19)/b14-7- |
InChI Key |
CVHQBTNDIHMTPG-AUWJEWJLSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N\NC(=O)CCC2C(=NNC2=O)C |
SMILES |
CC1=C(SC=C1)C=NNC(=O)CCC2C(=NNC2=O)C |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CCC2C(=NNC2=O)C |
Origin of Product |
United States |
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